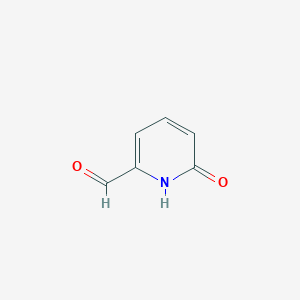

6-Oxo-1,6-dihydropyridine-2-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

6-oxo-1H-pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYMTAWRSVBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621574 | |

| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358751-77-6 | |

| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Theoretical Studies of 6 Oxo 1,6 Dihydropyridine 2 Carbaldehyde Reactivity

Elucidation of Reaction Mechanisms Involving the 6-Oxo-1,6-dihydropyridine-2-carbaldehyde Scaffold

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling the chemical transformations of the this compound scaffold. Mechanistic elucidation provides a roadmap for predicting reaction outcomes, optimizing conditions, and designing novel reactions.

To experimentally probe the reaction mechanisms of this compound, a combination of kinetic studies and isotopic labeling would be indispensable.

Kinetic Studies would involve monitoring the rate of a reaction under various conditions. By systematically changing the concentrations of reactants, catalysts, and temperature, a mathematical rate law can be determined. This rate law provides critical information about the composition of the transition state of the rate-determining step. For instance, a first-order dependence on the concentration of this compound would suggest its unimolecular involvement in the slowest step of the reaction.

Isotope Labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By strategically replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can follow its path to the final product. Furthermore, the observation of a kinetic isotope effect (a change in the reaction rate upon isotopic substitution) can provide strong evidence for the breaking of a specific bond in the rate-determining step.

A complete mechanistic picture requires the identification and, if possible, the characterization of any transient species, or intermediates, that are formed during the reaction. For reactions involving this compound, intermediates could potentially be detected and characterized using a variety of spectroscopic methods. Techniques such as in-situ NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy could monitor the reaction mixture in real-time. In cases where an intermediate is sufficiently stable, it might be isolated and its structure determined through methods like X-ray crystallography. The direct observation of a proposed intermediate provides compelling evidence for its role in the reaction pathway.

Computational Chemistry for Simulating and Predicting Reaction Pathways

Computational chemistry offers a powerful lens through which to view chemical reactions at the molecular level, providing insights that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. For this compound, DFT calculations would be employed to map out the potential energy surface of a given reaction. This involves calculating the energies of the reactants, products, and any proposed intermediates. Crucially, DFT can be used to locate and characterize the transition state structures, which correspond to the energy maxima along the reaction coordinate. The calculated energy barrier (activation energy) can then be correlated with the experimentally observed reaction rate.

| Parameter | Description | Application to this compound |

|---|---|---|

| Optimized Geometries | Calculation of the lowest energy arrangement of atoms. | Predicting bond lengths and angles for reactants, intermediates, and products. |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | Confirming that a structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). |

| Reaction Energetics | Calculation of the relative energies of species along the reaction pathway. | Determining the overall thermodynamics (ΔH) and the activation energy (Ea) of the reaction. |

Molecular Dynamics (MD) simulations would be used to model the motion of the this compound molecule over time. These simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules. By simulating the system at a given temperature, MD can reveal the most populated conformations of the molecule in solution and how the solvent might influence the reaction by stabilizing certain intermediates or transition states through intermolecular interactions like hydrogen bonding.

Theoretical Modeling of Electronic Properties and Reactivity Profiles

Theoretical modeling allows for the prediction of the intrinsic reactivity of this compound based on its electronic properties.

The Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to act as a nucleophile (electron donor), while the LUMO energy relates to its electrophilicity (electron acceptor). The spatial distribution of these orbitals can indicate which atoms are most likely to be involved in these interactions.

An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the molecule's surface. This map would highlight electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack) on the this compound framework.

Reactivity Descriptors derived from conceptual DFT, such as chemical hardness, softness, and the electrophilicity index, provide quantitative measures of a molecule's stability and reactivity. Local reactivity descriptors, like the Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks with greater precision.

| Property | Information Provided |

|---|---|

| HOMO Energy | Indication of nucleophilicity. |

| LUMO Energy | Indication of electrophilicity. |

| HOMO-LUMO Gap | Related to chemical stability and reactivity. |

| Electrostatic Potential | Visual map of charge distribution and reactive sites. |

| Fukui Functions | Prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. |

Understanding Regio-, Chemo-, and Stereoselectivity in Transformations

A comprehensive review of available scientific literature and chemical databases did not yield specific studies detailing the mechanistic investigations, theoretical studies, or the regio-, chemo-, and stereoselectivity of reactions involving this compound. While research exists for structurally related pyridone and carbaldehyde compounds, direct experimental or computational data on the reactivity and selectivity of this compound is not present in the accessed resources.

The inherent structural features of this compound, namely the pyridone ring, the conjugated system, and the aldehyde functional group, suggest that its transformations would be governed by principles of regioselectivity, chemoselectivity, and stereoselectivity. However, without specific research findings, any detailed discussion would be speculative.

For a thorough understanding of the reactivity of this specific compound, further experimental research and theoretical calculations would be necessary. Such studies would need to explore the outcomes of various reactions and the factors influencing the selective formation of products.

Applications and Advanced Research Directions Involving 6 Oxo 1,6 Dihydropyridine 2 Carbaldehyde

In Medicinal and Chemical Biology Research

The dihydropyridine (B1217469) framework is a versatile template in drug discovery, recognized for its role in compounds that act as calcium-channel blockers for treating hypertension and other cardiovascular diseases. dovepress.comresearchgate.net Research has expanded to explore its utility in other therapeutic areas, including cancer treatment. nih.gov The inherent characteristics of this scaffold make it a valuable starting point for medicinal and chemical biology research.

The concept of "privileged structures" refers to molecular scaffolds that can bind to multiple biological targets with high affinity, making them efficient templates for drug discovery. openochem.orgnih.gov These frameworks, like the dihydropyridine core, offer a solid foundation for designing compound libraries with favorable drug-like properties. openochem.orgnih.gov The pyridine (B92270) unit is considered an attractive and privileged scaffold due to its presence in numerous natural and synthetic compounds with diverse biological profiles. mdpi.com

Scaffold hopping is a key strategy in medicinal chemistry that aims to identify structurally novel compounds with similar biological activity to known active molecules by modifying the core structure. nih.govresearchgate.net This computer-aided approach is used to discover new chemotypes, improve compound properties, and generate patentable analogs. researchgate.netuniroma1.it

The dihydropyridine scaffold serves as a valuable template for analog design. By systematically modifying substituents on this core, researchers can explore the structure-activity relationship and optimize for desired biological effects. For instance, a scaffold-hopping exercise on a series of proteasome inhibitors involved replacing an imidazopyridazine core with a triazolopyridine, which led to the identification of new potent compounds. uniroma1.itdundee.ac.uk This demonstrates how core structures can be altered to improve properties like solubility while maintaining or enhancing potency. dundee.ac.uk

Table 1: Examples of Scaffold Hopping Strategies in Drug Discovery

| Initial Scaffold | Replacement Scaffold | Target/Application | Reference |

|---|---|---|---|

| Imidazopyridazine | Triazolopyridine | PIM-1 Kinase Inhibitors | uniroma1.it |

| 2-phenylimidazo[1,2-a]pyrimidine | Reversed imidazo[1,2-a]pyrimidine | Proteasome Inhibitors | dundee.ac.uk |

| Peptide backbones | Non-peptidic moieties | Peptidomimetics | nih.gov |

The 6-oxo-1,6-dihydropyridine core is a foundational structure for the development of novel chemotypes. Pyridazine derivatives, which are structurally related, are recognized as an important class of compounds where the introduction of different functional groups can lead to a wide array of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov The exploration of heterocyclic scaffolds is a proven strategy for identifying compounds with novel mechanisms of action. nih.gov

For example, research on canthin-6-one (B41653) derivatives involved synthesizing a series of new compounds by introducing different amide side chains. nih.gov This led to the identification of a derivative with an N-methyl piperazine (B1678402) group that exhibited significantly improved antiproliferative activity compared to the parent compound. nih.gov Similarly, the 6-oxo-1,6-dihydropyridine-2-carbaldehyde structure offers multiple points for chemical modification, enabling the creation of libraries of novel compounds for screening against various biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the molecular structure of a compound to its biological activity. drugdesign.org These studies guide the rational design of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models use statistical and computational methods to predict the biological activity of compounds based on their physicochemical properties and structural features. nih.gov

SAR studies on dihydropyridine derivatives have revealed key structural features that govern their biological effects. For example, a large-scale screen identified the dihydropyridine class of compounds as potent inhibitors of rhabdomyosarcoma cell growth. nih.gov Subsequent SAR studies uncovered a direct correlation between the side chain length at the ortho and para positions of the core and the compound's growth inhibition activity. nih.gov

Another SAR study on 1,4-dihydropyridine (B1200194) derivatives as N-type calcium channel blockers demonstrated the importance of substituents at the 2-, 5-, and 6-positions of the ring for activity and selectivity. nih.gov The optimization of these positions led to a derivative with over 170-fold higher selectivity for N-type channels over L-type channels. nih.gov General SAR findings for 1,4-dihydropyridines indicate that the ester groups at the 3- and 5-positions and the aryl group at the 4-position are critical for optimal activity. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Dihydropyridine Derivatives

| Scaffold/Derivative Class | Structural Modification | Impact on Biological Activity | Therapeutic Target | Reference |

|---|---|---|---|---|

| Dihydropyridine (DHP) | Increasing side chain length at ortho/para positions | Increased cell growth inhibition | Rhabdomyosarcoma | nih.gov |

| 1,4-Dihydropyridine-3-carboxylate | Optimization of 6-dimethylacetal derivative | >170-fold improved selectivity for N-type vs. L-type calcium channels | N-type Calcium Channels | nih.gov |

| 1,5-Dihydrobenzo[e] uniroma1.itdundee.ac.ukoxazepin-2(3H)-one | Isopropyl substituent at N-1 position | Highest activity and LipE | Acute Myeloid Leukemia (AML) Cell Differentiation | mdpi.com |

| 1,4-Dihydropyridines | Aryl group at 4-position | Basic requirement for optimal receptor-binding activity | 1,4-DHP Receptors | researchgate.net |

Computational methods such as QSAR and molecular docking are powerful tools for predicting the activity of novel compounds and optimizing lead structures. researchgate.netdovepress.com These in silico techniques help to understand the interactions between a ligand and its biological target, thereby guiding the design of more effective drugs. researchgate.net

For a series of 1,4-dihydropyrimidine (B1237445) derivatives, molecular docking studies were used to predict their binding modes within the lipoxygenase enzyme, successfully explaining their observed inhibitory activity. dovepress.com In another study, QSAR models for 1,4-dihydropyridine derivatives as calcium channel blockers were generated using both multiple linear regression (MLR) and artificial neural network (ANN) methods. researchgate.net The molecular descriptors for these models were calculated using Density Functional Theory (DFT), and the resulting models showed good agreement between predicted and experimental activities. researchgate.net For a related series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a QSAR model identified that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molecular weight (MW), and polarizability (POLZ) were key governors of anticancer activity. researchgate.net

Table 3: Key Descriptors in QSAR Models for Heterocyclic Compounds

| Compound Class | Computational Method | Key Molecular Descriptors | Predicted Biological Activity | Reference |

|---|---|---|---|---|

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | QSAR | ELUMO, MW, POLZ | Anticancer activity | researchgate.net |

| 1,4-Dihydropyridine derivatives | QSAR (MLR, ANN) with DFT | Various quantum-chemical descriptors | Calcium Channel Blockade | researchgate.net |

| 1H-3-Indolyl derivatives | 2D-QSAR | Topological and E-state descriptors | Antioxidant activity | nih.gov |

Aldehyde Functionality in Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The aldehyde group is a key player in this field due to its unique reactivity. It is a small, versatile functional group that is largely absent from biological systems, making it an ideal "handle" for specific chemical modifications. Its reactions are highly chemoselective, meaning they react specifically with designated partners without unwanted side reactions with other biological molecules.

Strategies for Site-Selective Biomolecule Modification Utilizing Aldehydes

A central challenge in chemical biology is the ability to modify biomolecules like proteins at a single, specific site to study or alter their function. The aldehyde group provides a powerful tool for achieving such precision.

One of the most effective strategies is the "aldehyde tag" technology. This method involves genetically encoding a short peptide sequence into a target protein. An enzyme, formylglycine generating enzyme (FGE), recognizes this sequence and oxidizes a specific cysteine residue within it to a formylglycine residue, which contains a reactive aldehyde group. This process creates a unique chemical handle on the protein that is not found elsewhere, allowing for precise, site-selective modification.

Once the aldehyde tag is installed, the protein can be conjugated to a variety of probes functionalized with aldehyde-reactive groups, such as hydrazides and aminooxy compounds. These reagents react with the aldehyde to form stable hydrazone or oxime bonds, respectively. This ligation strategy is widely used to attach molecules like fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve the therapeutic half-life of proteins, or other functional moieties for advanced research applications.

| Reaction Type | Reacting Partner | Resulting Bond | Key Features |

|---|---|---|---|

| Hydrazone Ligation | Hydrazide (R-NHNH₂) | Hydrazone (C=N-NHR) | Widely used for bioconjugation; stable bond formation. |

| Oxime Ligation | Aminooxy (R-ONH₂) | Oxime (C=N-OR) | Forms a highly stable covalent bond under physiological conditions. |

| Knoevenagel Ligation | Pyrazolone-type reagents | Tandem Knoevenagel-Michael addition product | Features fast reaction kinetics and favorable stoichiometry. |

Development of Bioorthogonal Probes and Chemical Reporters

The development of bioorthogonal chemistry has led to a sophisticated toolbox of chemical probes and reporters designed to react with specific functional groups like aldehydes. These probes are engineered to carry a payload, such as a fluorescent molecule for imaging or a biotin (B1667282) tag for purification, and a reactive group that selectively targets the aldehyde.

Probes containing hydrazide or aminooxy functionalities are the most common for targeting aldehydes. Their reaction with the aldehyde handle on a biomolecule enables researchers to visualize, track, and isolate proteins and other targets in real-time within a living cell, without causing cellular toxicity. The efficiency and specificity of these reactions are critical for obtaining clear signals and reliable data in complex biological environments. The aldehyde functionality of this compound makes it a candidate for incorporation into such probes or as a target for them, bridging the gap between small molecule synthesis and biological applications.

Pyridone Derivatives as Biomolecular Mimetics

The pyridone scaffold, a core component of this compound, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to act as a biomolecular mimetic, mimicking the structure and function of endogenous molecules to interact with biological targets.

Pyridinones are versatile bioisosteres, meaning they can replace other chemical groups like amides, phenyls, or other heterocycles in a drug molecule without losing biological activity. frontiersin.org This is because the pyridone ring can serve as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to form key interactions with protein targets such as enzymes and receptors. frontiersin.org This dual functionality enables pyridone-containing compounds to mimic the binding modes of natural ligands. For instance, pyridone derivatives have been successfully designed as kinase hinge-binding motifs and nonpeptidic mimics in various drug discovery programs. frontiersin.org The ability to manipulate the physicochemical properties of the pyridone scaffold through chemical synthesis makes it a valuable component in designing new therapeutic agents. frontiersin.org

In Catalysis and Materials Science

The combination of a pyridone ring and an aldehyde group within a single molecule opens up intriguing possibilities in catalysis and the development of advanced materials.

Development of Catalytic Systems Utilizing Pyridone-Aldehyde Motifs

While the this compound molecule itself is not typically a catalyst, its constituent motifs are highly relevant in the design of catalytic systems. Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers, thereby tuning the catalyst's reactivity and selectivity. The pyridone structure can also act as a ligand, often serving as a bridging ligand between two metal centers.

Furthermore, aldehydes are common substrates in a vast number of catalytic reactions. For example, ZnO nanoparticles have been used to catalyze the one-pot, multi-component synthesis of polyfunctionalized pyridines from aldehydes, thiols, and malononitrile. researchgate.net Bimetallic magnetic catalysts have also been developed for the synthesis of complex pyridone-containing structures. nih.gov The presence of both a potential ligand site (the pyridone) and a reactive handle (the aldehyde) in one molecule suggests its potential use as a building block for creating more complex, catalytically active structures or as a modulator in catalytic processes.

Application in Functional Nanomaterials and Molecular Devices

The functionalization of nanomaterials to impart specific properties is a cornerstone of modern materials science. The aldehyde group is an excellent functional handle for covalently attaching molecules to the surface of nanoparticles. cd-bioparticles.netpoly-an.de This surface modification can improve the biocompatibility of nanoparticles for biomedical applications, control their dispersion in solution, or be used for the directional assembly of nanoparticles into more complex structures. cd-bioparticles.net For example, aldehyde-functionalized magnetic nanoparticles have been synthesized and used for the effective adsorption of proteins. researchgate.net

In Supramolecular Chemistry and Molecular Recognition

The strategic placement of hydrogen bonding sites and the potential for π-π stacking interactions make the this compound core a "privileged scaffold" for constructing complex supramolecular architectures. Its ability to act as both a hydrogen bond donor and acceptor is a key feature in directing self-assembly and in the specific recognition of guest molecules.

Non-Covalent Interactions and Molecular Assembly

The self-assembly of molecules based on the pyridone scaffold is largely governed by specific and directional non-covalent interactions. Hydrogen bonding is a primary driving force, with the N-H and C=O groups of the pyridone ring readily participating in the formation of predictable motifs.

A closely related isomer, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, has been shown to form a one-dimensional chain in its crystalline monohydrate form. nih.gov This assembly is stabilized by a network of intermolecular hydrogen bonds, specifically N—H···O and O—H···O interactions. nih.gov This example highlights the propensity of the oxo-dihydropyridine core to direct the formation of extended supramolecular structures through hydrogen bonding.

The typical non-covalent interactions involving pyridone-based scaffolds are summarized in the table below.

| Interaction Type | Participating Groups | Typical Role in Assembly |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) of the pyridone ring. Aldehyde oxygen (acceptor). | Formation of dimers, chains, and sheets. |

| π-π Stacking | The aromatic pyridone ring. | Stabilization of layered structures. |

| C-H···O Interactions | Ring C-H bonds and the carbonyl or aldehyde oxygen. | Further stabilization of the crystal packing. |

Design of Molecular Recognition Systems Based on the Scaffold

The well-defined arrangement of functional groups in this compound makes it an excellent building block for the design of synthetic receptors capable of recognizing and binding specific guest molecules. The convergent orientation of the N-H, C=O, and aldehyde functionalities can create a pre-organized binding pocket or "cleft" suitable for interacting with complementary guests.

The design of such molecular recognition systems often involves the strategic incorporation of the pyridone-carbaldehyde scaffold into larger molecular frameworks. These frameworks can be tailored to enhance binding affinity and selectivity for a target molecule. For instance, the aldehyde group can be further functionalized to introduce additional interaction sites or to link the scaffold to other molecular components.

Key features of the this compound scaffold that are advantageous for molecular recognition are detailed in the table below.

| Feature | Role in Molecular Recognition |

| Convergent Functional Groups | The N-H, C=O, and C-H=O groups can create a focused binding site for guest molecules through multiple, simultaneous non-covalent interactions. |

| Rigid Scaffold | The pyridone ring provides a degree of rigidity, which helps to pre-organize the binding site and reduce the entropic penalty upon guest binding. |

| Tunable Functionality | The aldehyde group offers a site for chemical modification, allowing for the fine-tuning of the receptor's size, shape, and electronic properties to match a specific target. |

The principles of molecular recognition based on this scaffold rely on the complementarity of shape and electronic properties between the host (the receptor containing the pyridone-carbaldehyde unit) and the guest molecule. The specific hydrogen bonding patterns, in conjunction with other non-covalent forces, dictate the selectivity of the recognition event.

Future Perspectives and Emerging Research Avenues for 6 Oxo 1,6 Dihydropyridine 2 Carbaldehyde

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditional approaches to chemical synthesis. mdpi.com These computational tools offer the potential to accelerate the discovery of novel derivatives of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde and optimize their synthetic pathways.

Furthermore, AI can assist in retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. philadelphia.edu.jo This is particularly valuable for designing scalable and cost-effective syntheses for industrial applications. The predictive power of these models can also extend to reaction conditions, suggesting optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts.

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | Description | Potential Impact |

|---|---|---|

| Virtual Screening | In silico screening of large libraries of this compound derivatives against biological targets. | Rapid identification of potential drug candidates with high efficacy. |

| Retrosynthetic Planning | AI-driven prediction of optimal synthetic routes from simple precursors. | More efficient and cost-effective synthesis of the compound and its analogs. |

| Reaction Optimization | Machine learning models to predict the best reaction conditions for yield and purity. | Improved synthetic efficiency and reduced experimental workload. |

| Property Prediction | Predicting physicochemical and biological properties of novel derivatives. | Faster lead optimization and identification of candidates with desirable drug-like properties. |

Pursuit of Highly Sustainable and Efficient Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, a focus on sustainability is paramount for future research.

Current research in the broader field of pyridine (B92270) synthesis is exploring the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. The development of one-pot multicomponent reactions, for instance, offers an atom-economical approach to constructing complex heterocyclic scaffolds like the pyridinone core. nih.gov

Moreover, the integration of machine learning with automated flow microreactor setups presents a promising avenue for the rapid optimization of sustainable synthetic reactions. rsc.org This synergistic approach can efficiently explore a wide range of reaction parameters to identify the most environmentally friendly and high-yielding conditions. The goal is to develop synthetic pathways for this compound that are not only efficient but also align with the principles of a circular economy.

Multidisciplinary Research at the Chemistry-Biology Interface for Novel Applications

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov This inherent biological potential of the pyridinone core suggests that this compound could serve as a valuable building block for the development of new therapeutic agents.

Future research will likely focus on exploring the biological activities of this specific compound and its derivatives through a multidisciplinary approach that combines synthetic chemistry with biology and pharmacology. The aldehyde functional group at the 2-position of the pyridinone ring offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Investigating the interactions of these novel compounds with biological targets, such as enzymes and receptors, will be crucial for understanding their mechanism of action and identifying potential therapeutic applications. mdpi.com The insights gained from these studies could lead to the development of new drugs for a range of diseases. researchgate.net Chemical biology approaches, utilizing tailored derivatives of this compound as molecular probes, could also be employed to investigate complex biological processes. chemscene.com This convergence of disciplines will be essential for translating the chemical potential of this molecule into tangible benefits for human health.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde |

| 2-oxo-1,2-dihydropyridine-4-carbaldehyde |

| 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde |

| Pyridine-2-carbaldehyde |

| 2-methylpyridine |

| 2-chloromethyl pyridine |

| 2-pyridinemethanol |

| 2(1H)-Pyridone, 6-methyl- |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Oxo-1,6-dihydropyridine-2-carbaldehyde, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis often involves cyclization or oxidation of pyridine derivatives. For example, methyl ester precursors (e.g., Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate) are synthesized via HCl-catalyzed esterification of 6-hydroxypyridinecarboxylic acid in methanol/dioxane at 20°C for 48 hours, achieving ~90% yield . For the aldehyde derivative, substituent modifications (e.g., introduction of a formyl group) require controlled oxidation or hydrolysis under inert atmospheres to avoid side reactions. Temperature and catalyst selection (e.g., Pd/C for hydrogenation) are critical for regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- NMR : Confirm tautomeric equilibria (e.g., keto-enol forms) via and NMR shifts. The aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- IR : Stretching vibrations for C=O (1660–1700 cm) and CHO (2700–2850 cm) confirm functional groups.

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) resolves impurities. Retention times correlate with polarity differences between the aldehyde and ester analogs .

- Mass Spectrometry : High-resolution ESI-MS (exact mass = 154.0343 g/mol) verifies molecular formula .

Advanced Research Questions

Q. What are the key challenges in resolving the crystal structure of this compound, and how can hydrogen bonding patterns inform its supramolecular assembly?

- Methodological Answer : Crystallization is challenging due to tautomerism and hygroscopicity. Single-crystal X-ray diffraction (using SHELXL ) reveals hydrogen-bonded networks. For example, in related nickel complexes, the carbonyl oxygen forms O–H···O bonds with water ligands (d = 2.65–2.75 Å), stabilizing layered structures . Graph set analysis (e.g., Etter’s rules ) can classify motifs like rings, guiding co-crystal design for enhanced solubility.

Q. How do computational methods, such as London dispersion corrections, enhance the understanding of intermolecular interactions in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) with D3/D4 dispersion corrections accounts for weak interactions (e.g., C–H···O, π-stacking) in derivatives. For example, dispersion forces contribute ~5–10 kJ/mol to lattice energies in pyridinecarboxamide analogs, stabilizing non-covalent assemblies . These models improve crystal packing predictions and reactivity assessments in solution.

Q. In the synthesis of derivatives, what strategies mitigate competing side reactions when modifying the aldehyde functional group?

- Methodological Answer :

- Protection-Deprotection : Use trimethylsilyl (TMS) groups to shield the aldehyde during nucleophilic substitutions.

- Low-Temperature Reactions : Perform condensations (e.g., Knoevenagel) at –20°C to suppress aldol side products.

- Catalytic Control : Employ Pd(OAc) for cross-couplings, ensuring chemoselectivity toward the aldehyde over ketone groups .

Q. What analytical approaches are recommended for resolving data contradictions in crystallographic studies of tautomeric forms of this compound?

- Methodological Answer :

- Twinning Analysis : Use Flack’s parameter (via SHELXL ) to distinguish centrosymmetric twins from true tautomers, avoiding false chirality assignments .

- Variable-Temperature XRD : Monitor thermal expansion coefficients to identify dynamic tautomerism (e.g., keto ↔ enol shifts).

- Solid-State NMR : CP-MAS NMR distinguishes hydrogen-bonding patterns between tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。